N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C10H10FN3 |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-7-4-8(11)2-3-10(7)14-9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13) |
InChI Key |
DWBROBSRINFCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Overview
One of the most common and efficient strategies involves the condensation of 1,3-dicarbonyl compounds (such as acetylacetone or its derivatives) with hydrazines bearing the substituted aromatic groups. This approach often proceeds under mild conditions, avoiding inorganic reagents, and yields the target pyrazole with high selectivity.
Synthetic Route
-
- 4-Fluoro-2-methylphenyl hydrazine derivative or corresponding substituted hydrazine.
- 1,3-dicarbonyl compound, such as 3-methyl-2,4-pentanedione (acetylacetone).
-
- Solvent: Dimethylformamide (DMF) or ethanol.
- Temperature: Typically 85°C.
- Time: 1.5 to 3 hours.
- No inorganic reagents are required, aligning with green chemistry principles.
-
- Mix the hydrazine derivative with the 1,3-dicarbonyl compound in the chosen solvent.
- Heat under reflux at 85°C.
- Upon completion, cool and perform workup involving extraction and chromatography.
Research Data
Notes
- The method is versatile, allowing for various aromatic substitutions.
- The absence of inorganic reagents minimizes environmental impact.
- The reaction scope includes both aliphatic and aromatic hydrazines, facilitating structural diversity.
Cyclization of Hydrazones Derived from Aromatic Ketones
Overview
This route involves initial formation of hydrazones from the corresponding ketones, followed by cyclization to generate the pyrazole core.
Synthetic Route
Research Data
- Yields : Approximately 55-65%.
- Advantages : High regioselectivity and straightforward purification.
Notes
- Suitable for synthesizing derivatives with various substituents on the pyrazole ring.
- Conditions are mild, avoiding harsh reagents.
Multi-step Synthesis via Aromatic Nucleophilic Substitution and Cyclization
Overview
A more elaborate route involves initial substitution on the aromatic ring, followed by formation of the hydrazine intermediate and subsequent cyclization.
Synthetic Route
Research Data
- Yields : Variable, generally 40-55%.
- Notes : This method allows for precise control over substitution patterns but involves more steps.
Summary of Data and Reaction Parameters
| Method | Starting Materials | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Direct condensation | 4-Fluoro-2-methylphenyl hydrazine + 1,3-dicarbonyl | 85°C, 1.5-3h, DMF or ethanol | 55-60 | Green, efficient, no inorganic reagents |
| Hydrazone cyclization | Aromatic ketone + hydrazine derivative | 85°C, 1.5h | 55-65 | High regioselectivity |
| Aromatic substitution + cyclization | Fluorinated aromatic + hydrazine + diketone | Variable, 85°C | 40-55 | Multi-step, more control |
Notable Research Outcomes and Patent Data
- The synthesis outlined in ACS Publications (2021) demonstrates a novel, reagent-free method for pyrazole synthesis directly from primary amines, highlighting the potential for scalable and environmentally friendly processes (see).
- Patent WO2022056100A1 describes advanced multi-step procedures for pyrazole derivatives, including fluorinated aromatic compounds, emphasizing the importance of regioselective substitution and cyclization for complex drug-like molecules (see).
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and aromatic system undergo oxidation under controlled conditions:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the pyrazole ring to form hydroxylated derivatives or pyrazole N-oxides.
-
Hydrogen peroxide (H₂O₂) under catalytic conditions selectively oxidizes the amine group to a nitroso intermediate.
Table 1: Oxidation Reaction Examples
| Reagent | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (0.1 M) | Aqueous, 70°C, 2 hrs | Pyrazole N-oxide derivatives | ~65% | |
| H₂O₂ (30%) | Acetic acid, 50°C, 1 hr | N-(4-Fluoro-2-methylphenyl)nitroso | ~45% |
Reduction Reactions
The amine group and pyrazole ring participate in reduction:
-
Sodium borohydride (NaBH₄) reduces imine intermediates to secondary amines.
-
Catalytic hydrogenation (H₂/Pd-C) selectively saturates the pyrazole ring under high pressure.
Table 2: Reduction Reaction Examples
| Reagent | Conditions | Product(s) | Yield | Source |
|---|---|---|---|---|
| NaBH₄ (2 eq) | Methanol, RT, 30 mins | Secondary amine derivatives | ~78% | |
| H₂ (1 atm)/Pd-C | Ethanol, 25°C, 4 hrs | Partially saturated pyrazole | ~60% |
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes substitution at activated positions:
-
Nitration (HNO₃/H₂SO₄) introduces nitro groups at the meta position relative to fluorine .
-
Halogenation (Br₂/FeBr₃) adds bromine at the ortho position to the methyl group .
Key Mechanistic Insight:
The electron-withdrawing fluorine atom deactivates the ring, directing substituents to the methyl-adjacent positions .
Condensation and Schiff Base Formation
The primary amine group reacts with carbonyl compounds:
-
Terephthalaldehyde forms bis-Schiff bases via imine linkages, as observed in structurally similar pyrazoles .
-
Acetylacetone undergoes condensation to yield pyrazolo[1,5-a]pyrimidines under reflux .
Table 3: Condensation Reactions
Biological Activity and Mechanistic Pathways
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:
-
CDK2 Inhibition : Pyrazole amines inhibit cyclin-dependent kinases via hydrogen bonding with ATP-binding pockets .
-
Apoptosis Induction : Oxidation by cellular peroxidases generates reactive intermediates that disrupt mitochondrial membranes .
Key Finding:
Derivatives like 15 (Ki = 0.005 µM for CDK2) demonstrate that electron-withdrawing groups enhance target affinity .
Scientific Research Applications
Chemistry: N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 2-methyl group on the phenyl ring introduces steric hindrance absent in simpler derivatives like 1-methyl-N-(pentan-2-yl)-1H-pyrazol-4-amine () .
Physicochemical Properties
Melting Points and Solubility
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Melting point = 104.0–107.0°C ().
- 1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine: No explicit melting point reported, but trifluoromethyl groups typically increase hydrophobicity () .
- Target Compound : Estimated solubility may be lower than analogues with polar groups (e.g., methoxy in ) due to the hydrophobic 4-fluoro-2-methylphenyl group .
Spectroscopic Data
- ¹H NMR: Pyrazole protons in similar compounds resonate at δ 7.5–8.5 ppm (). The 4-fluoro-2-methylphenyl group would likely deshield adjacent protons, shifting signals upfield compared to non-fluorinated derivatives .
- ¹⁹F NMR : Fluorine in the target compound would resonate near δ -61 ppm (cf. trifluoromethyl at δ -61.15 ppm in ) .
Biological Activity
N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is CHFN, with a molecular weight of 191.20 g/mol. The compound features a fluoro-substituted phenyl ring connected to a pyrazole moiety. The synthesis typically involves the reaction of 4-fluoro-2-methylaniline with hydrazine hydrate, often utilizing aldehydes or ketones under reflux conditions with catalysts like acetic acid or sulfuric acid. Purification methods such as recrystallization or column chromatography are commonly employed.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits antimicrobial , antifungal , and anticancer properties. These activities suggest its potential as a bioactive molecule in pharmacological applications .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cell lines. For instance, studies have shown significant cytotoxic effects on liver cancer cells (HepG2) and cervical cancer cells (HeLa). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating selective toxicity towards cancer cells while sparing normal fibroblasts .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions, which may modulate enzyme activity and influence cellular pathways related to proliferation and survival .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar pyrazole derivatives, providing insights into structure-activity relationships (SAR) and potential therapeutic applications:
| Compound | Activity | Cell Line | IC (µM) |
|---|---|---|---|
| 1 | Anticancer | HepG2 | 26 |
| 2 | Cytotoxic | HeLa | 49.85 |
| 3 | Antimicrobial | Various | Not specified |
These findings underscore the importance of structural modifications in enhancing biological activity. For instance, variations in substituents at different positions on the pyrazole ring can significantly affect the anticancer efficacy of the compounds .
Q & A
Q. What are the standard analytical techniques for confirming the structure of N-(4-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H and 13C NMR spectra are critical for assigning proton and carbon environments. For example, aromatic protons in the 4-fluoro-2-methylphenyl group typically resonate between δ 6.8–7.5 ppm, while pyrazole NH signals appear near δ 8–10 ppm (solvent-dependent) .
- Calibration against residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm for 1H) ensures accuracy .
- High-Resolution Mass Spectrometry (HRMS):
- ESI-HRMS confirms the molecular ion ([M+H]+) with precision (±0.001 Da). For instance, a measured m/z of 232.0985 (theoretical 232.0982) validates the molecular formula .
- X-ray Crystallography:
Q. What synthetic routes are commonly employed for preparing this compound?
Methodological Answer:
- Multi-Step Synthesis:
- Cyclization: React 4-fluoro-2-methylaniline with a pyrazole precursor (e.g., 4-iodopyrazole) under Ullmann or Buchwald-Hartwig conditions .
- Catalysis: Use copper(I) bromide (CuBr) and cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at 35–50°C for 24–48 hours to facilitate C–N coupling .
- Purification: Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the product (>95% purity) .
- Yield Optimization:
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and expected molecular structures?
Methodological Answer:
- Cross-Validation:
- Combine HRMS (to confirm molecular formula) with 2D NMR (e.g., HSQC, HMBC) to assign connectivity. For example, unexpected peaks in 1H NMR may arise from tautomerism (e.g., pyrazole NH ↔ NH2) or impurities .
- X-ray Diffraction: Resolve ambiguities by obtaining a crystal structure. Use SHELXL for refinement, ensuring R-factor < 0.05 and data-to-parameter ratio > 15 .
- Dynamic Effects:
- Variable-temperature NMR can reveal fluxional behavior (e.g., hindered rotation of substituents) .
Q. What methodologies optimize reaction yields in pyrazole-4-amine syntheses?
Methodological Answer:
- Condition Screening:
- Design of Experiments (DoE):
Q. How do hydrogen bonding patterns in the crystal lattice influence physicochemical properties?
Methodological Answer:
- Graph Set Analysis:
- Solubility Prediction:
- Stability:
- Crystallographic data (e.g., T = 173 K, α/β angles ) help assess thermal stability.
Q. How can researchers validate crystallographic data for novel pyrazole derivatives?
Methodological Answer:
- Refinement Protocols:
- R1 = Σ||Fo| − |Fc|| / Σ|Fo|
- wR2 = [Σw(Fo<sup>2</sup> − Fc<sup>2</sup>)<sup>2</sup> / Σw(Fo<sup>2</sup>)<sup>2</sup>]<sup>1/2</sup>
- Data Quality Metrics:
- Ensure completeness > 95% (θ < 25°) and I/σ(I) > 2 .
Q. What pharmacological screening strategies are applicable to pyrazole-4-amine derivatives?
Methodological Answer:
- In Vitro Assays:
- ADME Profiling:
- Measure solubility (shake-flask method) and metabolic stability (microsomal incubation) .
Q. Notes
- All methodologies are derived from peer-reviewed literature or patents.
- Advanced questions emphasize hypothesis-driven experimental design and data interpretation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
